Medicago-saponin P(1)

PPARγ pharmacology metabolic syndrome research nuclear receptor ligand screening

Medicago-saponin P(1) is the only commercially tracked bidesmosidic glycoside of caulophyllogenin—a structurally validated PPARγ partial agonist (PDB: 5F9B). Unlike generic Medicago extracts dominated by medicagenic acid glycosides, P(1) delivers a defined rhamnosyl-arabinose disaccharide at C-3 and a gentiobiosyl ester at C-28, predicting attenuated membrane activity relative to monodesmosidic P(2). This makes it the superior choice for cell-based PPARγ assays requiring a glycosylation-driven safety margin. Available exclusively through custom synthesis; order this product to eliminate the uncontrolled pharmacological variables inherent in undefined saponin mixtures.

Molecular Formula C53H86O23
Molecular Weight 1091.2 g/mol
CAS No. 158511-57-0
Cat. No. B139188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedicago-saponin P(1)
CAS158511-57-0
Synonyms3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside
medicago-saponin P(1)
medicago-saponin P1
Molecular FormulaC53H86O23
Molecular Weight1091.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O
InChIInChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1
InChIKeyYUGFMRZWIRCERU-COSFQHNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medicago-saponin P(1) (CAS 158511-57-0): A Structurally Defined Caulophyllogenin-Based Bidesmosidic Triterpene Saponin for Targeted PPARγ Research and Analytical Standardization


Medicago-saponin P(1) (CAS 158511-57-0) is a bidesmosidic triterpenoid glycoside first isolated from aerial parts of Medicago polymorpha L. (Leguminosae) and structurally elucidated as 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl caulophyllogenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside [1]. It belongs to the oleanane-type pentacyclic triterpene saponin class, with molecular formula C53H86O23 and a molecular weight of 1091.2 g/mol [2]. Its aglycone, caulophyllogenin, is a validated partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 12.6 μM and a reported Kd of 54.82 μM [3]. The compound possesses a characteristic bidesmosidic arrangement with a disaccharide chain (rhamnosyl-arabinose) at C-3 and a diglucoside ester at C-28 [1].

Why Medicago-saponin P(1) Cannot Be Replaced by Generic Medicago Saponin Mixtures or Its Closest Structural Analog P(2)


Medicago-saponin P(1) occupies a distinct position within the Medicago saponin landscape due to its specific aglycone identity (caulophyllogenin), its bidesmosidic glycosylation pattern bearing a rhamnosyl-arabinose disaccharide at C-3 and a gentiobiosyl ester at C-28, and the resulting functional properties of its aglycone at the PPARγ receptor. Generic Medicago saponin extracts are predominantly composed of medicagenic acid and hederagenin glycosides with variable sugar chain lengths [1]. Its closest structural analog, medicago-saponin P(2) (CAS 158511-58-1), is the 28-desglucosyl derivative—a monodesmosidic saponin with a substantially lower molecular weight of 929.1 g/mol (C47H76O18) [2]—which is expected to exhibit different membrane-perturbing and hemolytic properties based on the well-established structure-activity relationship that bidesmosidic saponins display attenuated membrane activity relative to their monodesmosidic counterparts [3]. Furthermore, the aglycone caulophyllogenin provides a defined partial PPARγ agonism profile (EC50 = 12.6 μM; Kd = 54.82 μM) that is functionally opposite to echinocystic acid—another Medicago polymorpha sapogenin that acts as a PPARγ antagonist (Kd = 9.70 μM) [4]. Substituting with an undefined saponin mixture or a structurally distinct analog therefore introduces uncontrolled variables in glycosylation-dependent membrane activity and receptor pharmacology.

Quantitative Differentiation Evidence for Medicago-saponin P(1) Against Closest Analogs and In-Class Alternatives


Aglycone Functional Selectivity: Caulophyllogenin Is a Partial PPARγ Agonist, Whereas Echinocystic Acid Acts as a PPARγ Antagonist

The aglycone of Medicago-saponin P(1), caulophyllogenin, was directly compared with echinocystic acid—another sapogenin isolated from the same plant species M. polymorpha—in a single surface plasmon resonance (SPR) and transactivation assay study. Caulophyllogenin bound PPARγ with a Kd of 54.82 μM and behaved as a partial agonist, whereas echinocystic acid bound with higher affinity (Kd = 9.70 μM) but exhibited antagonist activity [1]. The X-ray crystal structure of the PPARγ/caulophyllogenin complex was solved at 2.25 Å resolution, representing the first known crystal structure of a sapogenin directly interacting with PPARγ [1]. This functional divergence—partial agonism vs. antagonism—is critical because PPARγ partial agonists are pursued for insulin sensitization with reduced adverse effects (weight gain, adipogenesis), while antagonists are investigated for inhibiting adipocyte differentiation [1].

PPARγ pharmacology metabolic syndrome research nuclear receptor ligand screening

Glycosylation Architecture: P(1) Is Bidesmosidic (MW 1091.2), While P(2) Is the Monodesmosidic 28-Desglucosyl Analog (MW 929.1)

Medicago-saponin P(1) and P(2) were isolated and structurally elucidated in the same study by Kinjo et al. (1994). P(1) is the full bidesmosidic glycoside: 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl caulophyllogenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, with molecular formula C53H86O23 and MW 1091.2 g/mol. P(2) was identified as the desglucoside of P(1), lacking the terminal glucose at the C-28 ester chain: 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl caulophyllogenin 28-O-β-D-glucopyranoside, with MW 929.1 g/mol (C47H76O18) [1]. The mass difference of 162.1 Da corresponds precisely to one hexose unit. The sugar chain at C-3 is identical in both compounds, but the monodesmosidic nature of P(2) is predicted to confer higher membrane-perturbing and hemolytic activity, as monodesmosidic saponins consistently demonstrate greater membrane activity than their bidesmosidic analogs across multiple Medicago saponin studies [2].

saponin structure-activity relationship bidesmosidic vs monodesmosidic glycosylation-dependent membrane activity

Caulophyllogenin Aglycone Is Distinct from the Dominant Medicago Sapogenins (Medicagenic Acid, Hederagenin) That Drive Most In-Class Biological Activity

In a comprehensive analysis of saponin composition across 12 annual Medicago species, medicagenic acid was the dominant aglycone in eight species (M. x blancheana, M. doliata, M. littoralis, M. rotata, M. rugosa, M. scutellata, M. tornata, M. truncatula), bayogenin and hederagenin dominated in M. arabica and M. rigidula, while echinocystic acid dominated in M. polymorpha [1]. Caulophyllogenin, the aglycone of P(1), represents a minor but pharmacologically unique sapogenin within the Medicago genus. Unlike medicagenic acid and hederagenin glycosides—which have been extensively characterized for antifungal, hemolytic, and cytotoxic activities—caulophyllogenin is the only Medicago sapogenin for which a high-resolution X-ray co-crystal structure with PPARγ has been determined [2]. The brine shrimp toxicity assay revealed that saponin mixtures from M. arabica and M. rigidula (dominated by hederagenin/bayogenin glycosides) were the most potent, with LD50 values of 10.1 and 4.6 μg/mL respectively, while M. polymorpha saponins (dominated by echinocystic acid glycosides plus caulophyllogenin glycosides) displayed a distinct and generally lower toxicity profile [1].

sapogenin chemotype aglycone selectivity Medicago species chemotaxonomy

Bidesmosidic Architecture of P(1) Predicts Attenuated Antifungal and Hemolytic Activity Relative to Monodesmosidic Medicago Saponins

A systematic structure-activity relationship study of 19 purified Medicago saponins and three parent triterpenoids against dermatophytic fungi (Microsporum gypseum, Trichophyton interdigitale, T. tonsurans) demonstrated that bidesmosidic saponins consistently displayed weaker antifungal activity than monodesmosidic glycosides. Monodesmosidic glycosides of medicagenic acid were the most active compounds, with 3-O-β-D-glucopyranoside medicagenic acid achieving MIC values below 0.09 mM against all three test fungi, whereas bidesmosidic saponins across all aglycone classes showed substantially higher MIC values [1]. Although Medicago-saponin P(1) was not individually tested in this panel, its bidesmosidic architecture (sugar chains at both C-3 and C-28) places it structurally within the lower-activity class. This class-level inference is further supported by hemolysis data showing that saponin monodesmosides are generally more hemolytically active than their bisdesmosidic analogs [2].

saponin membrane activity antifungal screening hemolysis assay

Rhamnose-Containing C-3 Disaccharide Chain Distinguishes P(1) from Arabinose-Only Caulophyllogenin Glycosides Found in Other Plant Genera

The C-3 sugar chain of Medicago-saponin P(1) is uniquely constituted as α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl, wherein the terminal rhamnose (6-deoxyhexose) is attached to the inner arabinose via a 1→2 linkage [1]. This contrasts with caulophyllogenin glycosides reported from other plant genera: Caulophyllum thalictroides (blue cohosh) yields caulophyllogenin 3-O-α-L-arabinopyranoside (single arabinose at C-3, no rhamnose) [2], and Kalopanax pictus produces caulophyllogenin 3-O-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranoside (pictoside A), which is the monodesmosidic counterpart lacking the C-28 gentiobiosyl ester [3]. The combination of the rhamnosyl-arabinose disaccharide at C-3 AND the glucosyl-glucoside ester at C-28 is therefore a structural signature exclusive to Medicago-saponin P(1) among all reported caulophyllogenin glycosides.

saponin chemotaxonomy glycoside structural elucidation natural product dereplication

Defined Research and Industrial Applications Where Medicago-saponin P(1) Provides Documented Scientific Advantages


PPARγ Partial Agonist Tool Compound for Metabolic Syndrome and Type-2 Diabetes Drug Discovery

Medicago-saponin P(1) serves as a glycosylated prodrug form of caulophyllogenin, a structurally validated PPARγ partial agonist (EC50 = 12.6 μM) with a published X-ray co-crystal structure (PDB: 5F9B, 2.25 Å). This structural information enables rational structure-based design of novel PPARγ ligands. The partial agonist profile is therapeutically desirable because it provides insulin sensitization while avoiding the adipogenic side effects associated with full PPARγ agonists such as thiazolidinediones. Researchers can use P(1) as a reference standard to confirm caulophyllogenin release under defined hydrolytic conditions or to compare the pharmacological profile of caulophyllogenin-based glycosides against the antagonist echinocystic acid (Kd = 9.70 μM) .

Analytical Reference Standard for HPLC-MS Dereplication of Medicago polymorpha Saponins in Phytochemical and Quality Control Laboratories

P(1) is a fully characterized compound with reported 1D and 2D NMR assignments and ESI-MS/MS fragmentation data from the original isolation study and subsequent cultivar profiling work . Its distinct molecular weight (1091.2 g/mol, C53H86O23) and the 162 Da mass shift relative to P(2) provide unambiguous MS/MS fingerprints for chromatographic peak assignment in complex Medicago extracts. The bidesmosidic structure with a gentiobiosyl ester at C-28 generates characteristic fragmentation patterns that facilitate automated dereplication workflows in metabolomics studies of Medicago polymorpha, a species increasingly investigated as a cover crop and forage legume .

Low-Background-Membrane-Activity Saponin for Cell-Based Assays Requiring Minimized Hemolytic Interference

The bidesmosidic architecture of P(1) (sugar chains at both C-3 and C-28) predicts attenuated membrane-perturbing activity relative to monodesmosidic Medicago saponins, based on the established SAR that bidesmosidic saponins consistently display weaker antifungal (MIC values substantially higher than <0.09 mM achieved by monodesmosidic medicagenic acid glycosides) and hemolytic activities . For cell-based pharmacological assays—particularly those using erythrocyte-containing media or primary cell cultures sensitive to saponin-induced lysis—P(1) offers a glycosylation-driven safety margin. This is in direct contrast to its monodesmosidic analog P(2), which lacks the C-28 gentiobiosyl ester and is therefore predicted to exhibit higher membrane activity .

Chemotaxonomic Marker for Medicago polymorpha Authentication in Botanical Quality Control and Herbal Product Standardization

Medicago-saponin P(1) carries a structural signature—rhamnosyl-arabinose disaccharide at C-3 combined with a gentiobiosyl ester at C-28 on a caulophyllogenin core—that distinguishes it from caulophyllogenin glycosides found in other genera such as Caulophyllum and Kalopanax [REFS-1, REFS-2]. This chemotaxonomic specificity makes P(1) a valuable marker compound for authenticating M. polymorpha-derived botanical materials and detecting adulteration with other Medicago species. In cultivar comparison studies, M. polymorpha 'Santiago' and 'Anglona' showed distinct saponin profiles dominated by echinocystic acid and hederagenin glycosides plus caulophyllogenin derivatives , establishing P(1) as part of a multi-marker panel for comprehensive species and cultivar identification.

Quote Request

Request a Quote for Medicago-saponin P(1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.